molecular formula C12H16O2 B042043 Ethyl 4-phenylbutanoate CAS No. 10031-93-3

Ethyl 4-phenylbutanoate

Cat. No.: B042043
CAS No.: 10031-93-3
M. Wt: 192.25 g/mol
InChI Key: GGFNXKFGVQQNRV-UHFFFAOYSA-N
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Description

Ethyl 4-phenylbutanoate (CAS: 10031-93-3) is an ester derivative characterized by a four-carbon aliphatic chain with a phenyl group at the fourth carbon and an ethyl ester moiety. It is synthesized via nickel-catalyzed reductive alkylation using bromobenzene and ethyl 4-bromobutanoate, achieving yields up to 86% with catalysts like 4,4’-dimethoxy-2,2’-bipyridine . Its molecular formula is $ \text{C}{12}\text{H}{16}\text{O}_2 $, with a molecular weight of 192.115 g/mol . The compound is typically isolated as a pale yellow oil and is relevant in organic synthesis and flavor/fragrance industries due to its structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-phenylbutanoate can be synthesized through the esterification of 4-phenylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to maintain a high conversion rate while minimizing by-products. The use of solid acid catalysts, such as ion-exchange resins, is also common in industrial processes to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Intermediate for Drug Synthesis

E4PB serves as a crucial intermediate in the synthesis of antihypertensive drugs. Its derivative, ethyl (R)-2-hydroxy-4-phenylbutanoate (EHPB), is produced through microbial reduction and has been shown to have a high enantiomeric excess, making it suitable for pharmaceutical applications .

Antihypertensive Agents

EHPB is utilized in the production of several ACE inhibitors, which are essential for treating hypertension and heart failure. Research indicates that EHPB can be synthesized with high yields using specific microbial strains such as Rhodotorula minuta and Candida holmii, achieving enantiomeric excesses of up to 95% .

Enzymatic Reduction

Recent studies have demonstrated the use of baker's yeast in the reduction of E4PB to produce EHPB. The coupling of bioreaction and separation processes has enhanced product yield significantly, indicating a promising method for large-scale production .

Thermosensitive Ionic Liquids

Innovative approaches employing thermosensitive ionic liquids have improved the efficiency of biocatalysis involving E4PB. This method allows for better mass transfer and higher yields compared to traditional biphasic systems .

Case Studies

Study Method Findings
Study on microbial reduction of EOPBUtilized Rhodotorula minutaAchieved 95% enantiomeric excess in EHPB production
Thermosensitive ionic liquids applicationReaction-separation couplingIncreased yield by 35% compared to conventional methods
Synthesis of antihypertensive drugsReductive amination of EOPBKey intermediate for enalapril maleate synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Cyano-4-Oxo-2-(2-Oxo-2-Phenylethyl)-4-Phenylbutanoate (3a)

  • Structure: Features a cyano group, two ketone groups, and an extended phenyl-substituted chain.
  • Synthesis : Prepared via condensation reactions, yielding 80% product with distinct IR peaks at 2250 cm$^{-1}$ (C≡N) and 1722 cm$^{-1}$ (ester C=O) .
  • Key Differences: The presence of electron-withdrawing cyano and ketone groups enhances reactivity toward nucleophilic attacks compared to ethyl 4-phenylbutanoate, which lacks such functional groups.

Ethyl 4-(2-Fluorophenyl)-4-((4-Methoxyphenyl)Amino)-2-Methylenebutanoate (4f)

  • Structure: Contains a fluorine substituent on the phenyl ring and an amino-methoxyphenyl group.
  • Synthesis : Achieved through a multi-step process involving reductive amination and dehydration, yielding 85% product. HRMS confirms a molecular weight of 344.1658 g/mol .
  • Key Differences : Fluorine’s electronegativity increases metabolic stability and alters lipophilicity, making 4f more suited for pharmaceutical applications than the parent compound .

Mthis compound (HMDB0036385)

  • Structure: Methyl ester analog of this compound.
  • Properties : Classified as a fatty acid methyl ester with a molecular weight of 178.099 g/mol.
  • Key Differences : The shorter methyl ester chain reduces steric hindrance and increases volatility compared to the ethyl derivative, influencing its applications in fragrances .

Ethyl 4-Hydroxybutanoate

  • Structure : Replaces the phenyl group with a hydroxyl moiety.
  • Properties : Molecular weight 132.1577 g/mol ($ \text{C}6\text{H}{12}\text{O}_3 $) with a polar hydroxyl group, enhancing water solubility.
  • Key Differences : The absence of an aromatic ring limits its use in hydrophobic matrices but makes it a precursor for biodegradable polymers .

Comparative Data Table

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Functional Groups Yield (%) Applications
This compound $ \text{C}{12}\text{H}{16}\text{O}_2 $ 10031-93-3 192.115 Ester, phenyl 76–86 Flavoring, organic synthesis
Ethyl 2-cyano-4-oxo... (3a) $ \text{C}{21}\text{H}{19}\text{NO}_4 $ - 349.38 Cyano, ketone, ester 80 Pharmaceutical intermediates
Mthis compound $ \text{C}{11}\text{H}{14}\text{O}_2 $ HMDB0036385 178.099 Ester, phenyl - Fragrances, lipids
Ethyl 4-hydroxybutanoate $ \text{C}6\text{H}{12}\text{O}_3 $ - 132.1577 Hydroxyl, ester - Polymer precursors

Key Research Findings

Synthetic Efficiency: this compound’s synthesis using nickel catalysts (76–86% yield) is more efficient than derivatives requiring multi-step reactions (e.g., 4f: 85% over 24 hours) .

Functional Group Impact: Electron-withdrawing groups (e.g., cyano in 3a) increase reactivity but reduce stability, whereas electron-donating groups (e.g., methoxy in 4f) enhance solubility .

Biological Activity

Ethyl 4-phenylbutanoate is an organic compound classified as a fatty acid ester, notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by case studies and research findings.

  • Molecular Formula : C₁₂H₁₆O₂
  • Molar Mass : 192.25 g/mol
  • Structure : this compound features an ethyl group attached to a phenylbutanoate backbone, contributing to its unique chemical behavior and biological interactions.

Biological Activity

This compound exhibits several biological activities that are primarily linked to its role as an intermediate in the synthesis of various pharmaceuticals, particularly antihypertensive agents.

Pharmacological Significance

  • ACE Inhibition : this compound is recognized as a precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are crucial for managing hypertension. ACE inhibitors work by preventing the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure .
  • Synthesis of Therapeutics : The compound is involved in synthesizing drugs such as lisinopril and enalapril, which are widely used in clinical settings to treat high blood pressure and heart failure .
  • Biocatalytic Applications : Recent studies highlight the use of biocatalysts for the efficient reduction of related compounds like ethyl 2-oxo-4-phenylbutyrate to produce ethyl (R)-2-hydroxy-4-phenylbutanoate, showcasing the compound's importance in green chemistry practices .

Synthesis Methods

This compound can be synthesized through various methods:

  • Microbial Reduction : Utilizing microorganisms such as Rhodotorula minuta and Candida holmii, researchers have achieved high enantiomeric excesses in the production of related compounds via biocatalytic processes .
  • Chemical Synthesis : Traditional chemical methods involve the esterification of phenylbutyric acid with ethanol under acidic conditions. However, these methods may produce unwanted byproducts compared to biocatalytic approaches .

Case Study 1: Synthesis of Antihypertensive Agents

A study demonstrated that this compound serves as a critical intermediate in synthesizing various ACE inhibitors. The research indicated that using biocatalysts improved yield and selectivity compared to conventional methods .

Case Study 2: Biocatalysis for Drug Development

Another investigation focused on employing recombinant enzymes from Bacillus species to convert ethyl 2-oxo-4-phenylbutyrate into its corresponding alcohol with high enantioselectivity. This method not only enhances efficiency but also reduces environmental impact .

Research Findings

Research indicates that this compound influences various metabolic pathways:

  • It has been shown to interact with enzymes involved in drug metabolism, potentially affecting pharmacodynamics and pharmacokinetics when used in formulations .
  • The compound's structure allows it to modulate biological activities related to cell signaling pathways, which can be leveraged for therapeutic applications beyond hypertension management .

Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
Ethyl (R)-2-Hydroxy-4-phenylbutyrateHydroxyl group additionUsed as an intermediate for ACE inhibitors
Ethyl 2-Oxo-4-phenylbutanoateLacks hydroxyl groupPrecursor for various synthetic pathways
Ethyl 3-Oxo-4-phenylbutanoateContains a keto groupInvolved in synthesizing antiprion compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-phenylbutanoate, and how do their yields and purity compare under varying conditions?

  • Methodological Answer : this compound (CAS 10031-93-3) is typically synthesized via esterification of 4-phenylbutanoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternative routes include transesterification using ethyl acetate. Yield optimization requires controlling reaction time (6–24 hours), temperature (60–110°C), and molar ratios (acid:alcohol = 1:2–1:5). Purity is validated via gas chromatography (GC) or HPLC, with reported yields ranging from 65% to 85% depending on catalyst efficiency and solvent choice (e.g., toluene vs. dichloromethane) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what are their validation parameters?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation, with characteristic peaks for the ester carbonyl (~170 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.4 ppm in ¹H NMR). Gas chromatography-mass spectrometry (GC-MS) quantifies purity, with retention indices calibrated against NIST reference data . Validation includes linearity (R² > 0.99), limit of detection (LOD < 0.1%), and reproducibility (RSD < 2% for triplicate runs). Fourier-transform infrared spectroscopy (FTIR) confirms ester C=O stretching (~1740 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the catalytic efficiency of different Lewis acid catalysts in the esterification of 4-phenylbutanoic acid?

  • Methodological Answer : Contradictions in catalytic efficiency (e.g., ZnCl₂ vs. FeCl₃) may arise from solvent polarity, moisture sensitivity, or side reactions. A systematic approach involves:

  • Controlled experiments : Compare catalysts under identical conditions (temperature, solvent, stoichiometry).
  • Kinetic studies : Use in-situ FTIR or GC to monitor reaction progress and calculate turnover frequencies (TOF).
  • Post-reaction analysis : Employ ICP-OES to detect metal leaching, which may deactivate catalysts. Statistical tools like ANOVA can identify significant differences in yield and purity .

Q. What statistical approaches are recommended for analyzing variability in reaction kinetics studies of this compound synthesis?

  • Methodological Answer : To address variability:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (temperature, catalyst loading, time).
  • Error analysis : Calculate confidence intervals for rate constants using nonlinear regression (e.g., Levenberg-Marquardt algorithm).
  • Uncertainty quantification : Apply Monte Carlo simulations to propagate errors from measurement tools (e.g., GC peak integration).
  • Data reconciliation : Cross-validate kinetic models with Arrhenius plots and Eyring equations to identify outliers .

Q. What novel applications of this compound are emerging in pharmaceutical or material science research, and how are these validated experimentally?

  • Methodological Answer : Recent studies explore its use as a flavorant in drug formulations or a monomer in biodegradable polymers. Validation strategies include:

  • In vitro assays : Test stability under simulated physiological conditions (pH 7.4, 37°C) using HPLC.
  • Thermal analysis : Differential scanning calorimetry (DSC) assesses polymer glass transition temperatures (Tg) when copolymerized with lactides .
  • Toxicity profiling : Conduct cytotoxicity assays (e.g., MTT) on human cell lines to establish safe thresholds .

Q. Methodological Considerations for All Studies

  • Data Presentation : Raw data (e.g., GC chromatograms, NMR spectra) should be archived in appendices, with processed data (normalized yields, statistical summaries) in the main text .
  • Critical Analysis : Discuss limitations (e.g., solvent environmental impact, scalability) and propose refinements, such as greener catalysts or flow chemistry setups .

Properties

IUPAC Name

ethyl 4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFNXKFGVQQNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143132
Record name Ethyl 4-phenyl butyrate
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless slightly oily liquid; Fruity, floral aroma
Record name Ethyl 4-phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

275.00 to 276.00 °C. @ 760.00 mm Hg
Record name Ethyl 4-phenylbutanoate
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Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name Ethyl 4-phenylbutyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.986-0.992
Record name Ethyl 4-phenylbutyrate
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CAS No.

10031-93-3
Record name Ethyl 4-phenylbutanoate
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Record name Ethyl 4-phenylbutyrate
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Record name Benzenebutanoic acid, ethyl ester
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Record name ETHYL 4-PHENYL BUTYRATE
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Record name Ethyl 4-phenylbutanoate
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Synthesis routes and methods

Procedure details

Part A - A solution of 4-phenylbutyric acid (50.0 g, 0.3 mol) in ethanol (140 mL) with concentrated sulfuric acid (0.53 mL) was stirred at reflux over 5 hours. The cooled solution was poured into ice water and extracted with ethyl acetate. The combined organic layers were backwashed with brine, dried over anhydrous magnesium sulfate and evaporated to dryness under reduced pressure to give 4-phenylbutyric acid ethyl ester (56.07 g, 0.29 mol, 97%) as a yellow liquid. 1H NMR (CDCl3) d 7.3-7.1 (m, 5H), 4.1 (q, 2H, J=7.1 Hz), 2.7 (t, 2H, J=7.7 Hz), 2.3 (t, 2H, J=7.5 Hz), 1.95 (quintet, 2H, J=7.5 Hz), 1.25 (t, 3H, J=7.1 Hz).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 4-phenylbutanoate
Ethyl 4-phenylbutanoate
Ethyl 4-phenylbutanoate
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Ethyl 4-phenylbutanoate
Ethyl 4-phenylbutanoate

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